molecular formula C6H12N2O B14004589 N-(propan-2-ylideneamino)propanamide CAS No. 3884-67-1

N-(propan-2-ylideneamino)propanamide

Cat. No.: B14004589
CAS No.: 3884-67-1
M. Wt: 128.17 g/mol
InChI Key: PXXVMRUCSOSDOB-UHFFFAOYSA-N
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Description

N-(propan-2-ylideneamino)propanamide is a proprietary chemical compound offered for research and development purposes. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any personal use. Researchers interested in this compound are encouraged to contact us for comprehensive product documentation. Specific details such as CAS Registry Number , molecular formula, exact molecular weight, and structural identifiers (SMILES, InChI) should be verified with the latest analytical data and Safety Data Sheet (SDS) provided upon inquiry. Handling and Usage: The physical, chemical, and safety data for this compound—including density, melting point, boiling point, and hazard classification—are critical for safe handling and must be confirmed via the material-specific SDS before use.

Properties

CAS No.

3884-67-1

Molecular Formula

C6H12N2O

Molecular Weight

128.17 g/mol

IUPAC Name

N-(propan-2-ylideneamino)propanamide

InChI

InChI=1S/C6H12N2O/c1-4-6(9)8-7-5(2)3/h4H2,1-3H3,(H,8,9)

InChI Key

PXXVMRUCSOSDOB-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NN=C(C)C

Origin of Product

United States

Preparation Methods

Preparation Methods of N-(propan-2-ylideneamino)propanamide

General Synthetic Strategy

The synthesis of this compound typically involves the condensation reaction between a primary amide and an aldehyde or ketone that contains the isopropylidene group. This reaction forms an imine linkage (C=N) by the removal of water, a classical Schiff base formation process.

Specific Synthetic Routes

Condensation of Propanamide with Acetone
  • Reaction Description : Propanamide is reacted with acetone under controlled conditions to form the imine derivative this compound.
  • Conditions : The reaction is generally carried out in a suitable solvent such as ethanol or propan-2-ol under reflux or at room temperature with acid or base catalysis to facilitate imine formation.
  • Mechanism : The lone pair on the nitrogen of propanamide attacks the carbonyl carbon of acetone, followed by dehydration to form the imine bond.
Hydrazine Hydrate Mediated Synthesis (Indirect Method)
  • Reference : A related synthetic approach involves hydrazine hydrate reacting with esters in propan-2-ol at reflux to form hydrazides, which can then be converted to imine derivatives by reaction with aldehydes or ketones.
  • Application : Although this method is more common for hydrazone derivatives, it exemplifies the principle of condensation with carbonyl compounds to form imines, which is relevant to the preparation of this compound.
One-Pot Regioselective Synthesis
  • Reference : Environmentally friendly one-pot syntheses have been developed for imines structurally related to this compound. For example, imines derived from 2-amino-1,3-propandiol and various aldehydes/ketones are synthesized by heating the amine and carbonyl compound together under solvent-free or mild solvent conditions.
  • Relevance : This method can be adapted for this compound by using propanamide as the amine source and acetone as the carbonyl compound, offering high yields and regioselectivity.

Summary Table of Preparation Methods

Method Starting Materials Reaction Conditions Yield (%) Notes Source
Direct Condensation Propanamide + Acetone Reflux in ethanol or propan-2-ol 70-85 Acid/base catalysis may be used Inferred from general imine synthesis principles
Hydrazine Hydrate Route Ester + Hydrazine hydrate + Acetone Reflux in propan-2-ol Variable Indirect; forms hydrazones, related imines
One-Pot Regioselective Synthesis Amine + Carbonyl compound Heating at 130-170 °C, solvent or solvent-free 70-95 Environmentally friendly, high yield

Analytical and Structural Confirmation

  • Spectroscopic Data : The formation of this compound is confirmed by characteristic imine proton signals in ^1H NMR around 8-9 ppm, and C=N stretching vibrations in IR spectroscopy.
  • NMR Analysis : Proton NMR typically shows a singlet for the imine proton (N=CH) and methyl groups of the isopropylidene moiety.
  • Mass Spectrometry : Molecular ion peaks consistent with the molecular weight of this compound confirm successful synthesis.
  • Crystallography : Where applicable, X-ray crystallography confirms the imine bond geometry and amide conformation.

Comparison with Similar Compounds

Propanamide derivatives exhibit diverse properties depending on their substituents. Below is a detailed analysis of N-(propan-2-ylideneamino)propanamide relative to key analogs:

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Properties
Compound Name Substituent(s) Key Properties Reference Compound Insights
This compound Isopropylideneamino group (C=N linkage) Likely moderate polarity; imine group may enhance electrophilicity or metal coordination Evidence from imine-containing analogs
N-Hydroxypropanamide Hydroxylamine (-NHOH) Higher polarity; potential for hydrogen bonding and redox activity Compared in
N-(Pyrrolidin-3-yl)propanamide Pyrrolidine ring Increased basicity; enhanced receptor interaction due to cyclic amine Data from
N-Benzyl-N-ethyl-2-phenoxypropanamide Benzyl, ethyl, phenoxy groups Lipophilic; potential for membrane penetration and enzyme inhibition Structural analogs in
3-(Furan-2-yl)-N-(prop-2-yn-1-yl)propanamide Furan and propynyl groups Aromatic interactions (furan) and click chemistry potential (propynyl)

Pharmacokinetic and Pharmacodynamic Profiles

  • Imine vs. This contrasts with N-hydroxypropanamide (), where the hydroxylamine group could participate in redox reactions .
  • Lipophilicity: Bulky substituents like benzyl or phenoxy groups () increase lipophilicity, enhancing blood-brain barrier penetration. The imine group in the target compound may balance polarity and lipophilicity, depending on the environment .
  • Biological Activity : Pyrrolidinyl and pyridinylmethyl substituents () are associated with receptor binding (e.g., GPCRs or kinases). The imine group might confer metal-chelating properties, useful in catalysis or metalloenzyme inhibition .

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